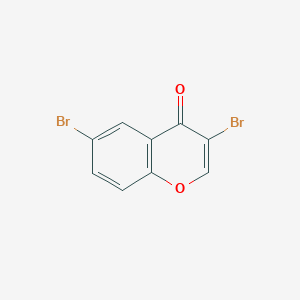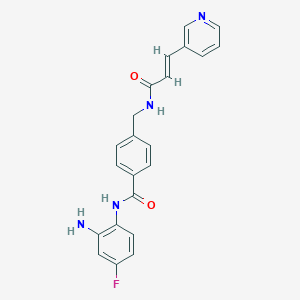
西达本胺
描述
Tucidinostat is a benzamide HDI developed in China. It selectively inhibits Class I HDAC1, HDAC2, HDAC3, and Class IIb HDAC10 . Its brand names include Epidaza and Hiyasta. In Japan, it has orphan drug status and is approved for relapsed or refractory peripheral T-cell lymphoma (PTCL) and adult T-cell leukemia-lymphoma (ATLL) treatment . Additionally, tucidinostat is being researched for pancreatic cancer treatment .
作用机制
图西单抗的作用机制涉及抑制 HDAC 酶,从而导致组蛋白乙酰化增加。 这种表观遗传修饰会影响基因表达,从而影响细胞增殖、分化和凋亡。 分子靶标包括 HDAC1、HDAC2、HDAC3 和 HDAC10。
科学研究应用
图西单抗的应用跨越多个领域:
癌症研究: 作为一种 HDI,它通过抑制组蛋白去乙酰化来调节基因表达,可能会影响癌细胞的生长和存活。
表观遗传学: 图西单抗对染色质重塑的影响使其成为研究表观遗传调控的宝贵工具。
免疫学: 它可能通过表观遗传修饰影响免疫反应。
药物开发: 研究人员正在探索其作为联合疗法或单一疗法的潜力。
生化分析
Biochemical Properties
Chidamide selectively inhibits HDAC1, 2, 3 (class I) and HDAC10 (class II) . As an epigenetic modulator, inhibition of HDACs by Chidamide affects the expression of multiple downstream genes involved in cancer cell survival and proliferation, thereby suppressing tumor growth and invasiveness .
Cellular Effects
Chidamide has demonstrated significant clinical benefits for patients with relapsed/refractory peripheral T-cell lymphomas (PTCL) in previous studies . It potently reduces cell viability in all four follicular lymphoma (FL) cell lines in a dose-dependent manner .
Molecular Mechanism
Chidamide induces acetylated histones accumulation in the promoter of SOCS3 . Moreover, Chidamide upregulates the mRNA and protein expression of SOCS3, and also significantly downregulates JAK2/STAT3 signaling .
Temporal Effects in Laboratory Settings
It has been observed that Chidamide shows reasonable safety and tolerability in the IND enabling studies .
Dosage Effects in Animal Models
It has been approved for the treatment of PTCL, ATL and, in combination with exemestane, in a subpopulation of breast cancer .
Metabolic Pathways
Given its role as a HDAC inhibitor, it is likely to interact with enzymes or cofactors involved in histone acetylation and deacetylation processes .
Transport and Distribution
Given its small molecule nature, it is likely to be able to freely diffuse across cell membranes .
Subcellular Localization
Given its role as a HDAC inhibitor, it is likely to be localized in the nucleus where it can interact with histones .
准备方法
合成路线: 图西单抗的合成路线涉及多个步骤,包括关键中间体的偶联。 遗憾的是,合成途径的具体细节在公共领域并不容易获得。
工业生产: 关于图西单抗的大规模工业生产方法的信息仍然有限。 它通常通过多步有机合成进行合成。
化学反应分析
发生的反应: 图西单抗参与各种化学反应,包括氧化、还原和取代。 精确的反应条件和机理是专有的。
常见的试剂和条件:氧化: 图西单抗可以使用过氧化物或金属催化剂等试剂进行氧化转化。
还原: 还原反应可能涉及氢化物(例如 LiAlH₄)或金属催化剂(例如 Pd/C)。
取代: 取代反应可能发生在使用适当亲核试剂的特定官能团(例如酰胺或吡啶)上。
主要产物: 这些反应过程中形成的主要产物将包括图西单抗的各种中间体和衍生物。 遗憾的是,详细的结构是专有的。
相似化合物的比较
图西单抗的独特之处在于其选择性抑制谱。 与广谱 HDI 不同,它专门针对 HDAC1、HDAC2、HDAC3 和 HDAC10。 类似的化合物包括全 HDI(例如 vorinostat)和其他亚型选择性 HDI(例如 entinostat)。
属性
IUPAC Name |
N-(2-amino-4-fluorophenyl)-4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2/c23-18-8-9-20(19(24)12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMJVTADHFNAIS-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032295 | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Chidamide is an orally bioavailable histone deacetylase (HDAC) inhibitor derived from the benzamide class. Histone deacetylase inhibitors are a class of cancer drugs that induce selective regulation of gene expression in cancer cells. [HUYA Biosciences Press Release] | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1616493-44-7 | |
| Record name | N-(2-Amino-4-fluorophenyl)-4-[[[(2E)-1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1616493-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucidinostat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616493447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucidinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06334 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701032295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCIDINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87CIC980Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chidamide is a benzamide-type histone deacetylase inhibitor (HDACi) that primarily targets and inhibits histone deacetylases (HDACs), particularly class I HDAC1, HDAC2, HDAC3, and class IIb HDAC10. [, , , , , , , , ]
A: By inhibiting HDACs, Chidamide increases histone acetylation levels, leading to alterations in gene expression. This impacts a wide range of cellular processes, including cell cycle progression, apoptosis, differentiation, and immune responses. [, , , , , , , , ]
ANone: Chidamide has been shown to modulate various signaling pathways, including:
- JAK2/STAT3: Chidamide treatment leads to upregulation of SOCS3, a suppressor of cytokine signaling, and consequently inhibits the JAK2/STAT3 pathway. This is linked to its cytotoxic effects in myelodysplastic syndrome (MDS) cells. []
- PI3K/AKT: Chidamide suppresses the activation of the PI3K/AKT pathway in K562 cells, contributing to its anti-proliferative effect in chronic myeloid leukemia (CML). []
- MAPK: Chidamide regulates the MAPK pathways in Burkitt lymphoma cells, leading to growth inhibition and apoptosis. []
A: Chidamide has been shown to modulate macrophage polarization, inhibiting the activity of M2-like tumor-associated macrophages and promoting a shift towards the M1 phenotype. This contributes to its antitumor effect. []
ANone: Unfortunately, this information is not provided within the abstracts you have provided.
ANone: The provided abstracts do not contain spectroscopic data for Chidamide.
ANone: The provided abstracts primarily focus on Chidamide's biological activity and lack information about its material compatibility and stability under various conditions.
A: Chidamide is an inhibitor of HDACs, and its mechanism of action relies on binding to and inhibiting these enzymes. It does not exhibit catalytic properties itself. [, , , , , , , , ]
A: One study utilized a three-dimensional model to demonstrate the interactions between Chidamide and HDAC2, providing insights into the binding mechanism. [] Further computational studies exploring Chidamide's interactions with other targets or its pharmacokinetic properties might be available in other literature.
ANone: The provided abstracts do not explicitly discuss structure-activity relationship studies for Chidamide. This is a potential avenue for future research to optimize its therapeutic properties.
ANone: The provided abstracts are focused on Chidamide's preclinical and clinical studies, and do not contain information about its compliance with SHE regulations. Regulatory compliance is a crucial aspect of drug development and is likely addressed in separate documentation.
A: A phase 1b/2 study (NCT02809573) evaluating Chidamide in combination with CHOP chemotherapy reported a linear and dose-dependent pharmacokinetic profile for Chidamide over the dose range of 20 to 35 mg. The study also found that co-administration with CHOP did not significantly affect Chidamide's plasma exposure. []
ANone: A wide range of cell lines have been used, demonstrating Chidamide's activity in various cancer types. Some examples include:
- DLBCL: OCI-LY3, OCI-LY7, Su-DHL6, Su-DHL8, Su-DLH10 []
- MDS: SKM-1 []
- Lung cancer: NCI-H226, NCI-2170, A549 [, , , ]
- T-cell leukemia: Jurkat []
- CTCL: Hut78, HH [, ]
ANone: Studies have employed different animal models, including:
- Xenograft models: Nude mice bearing human DLBCL cell line OCI-LY7, human colon cancer LoVo cell xenografts, and human pancreatic cancer PaTu8988 cell xenografts have been used to evaluate Chidamide's antitumor activity in vivo. [, , ]
- Disseminated murine model: This model has been used to evaluate Chidamide's effects on myeloma-associated bone disease. []
ANone: Yes, Chidamide has been investigated in multiple clinical trials, including:
- Phase 1b/2 study (NCT02809573): This study evaluated Chidamide combined with CHOP in previously untreated peripheral T-cell lymphoma (PTCL) patients. []
- Phase II study (NCT04022005): This study assessed the efficacy and safety of Chidamide plus R-GemOx in relapsed/refractory DLBCL patients ineligible for autologous stem cell transplantation. []
- Phase II study: This study evaluated Chidamide plus R-GDP salvage chemotherapy in relapsed/refractory DLBCL patients ineligible for autologous transplantation. []
- Single-arm multicenter clinical trial: This trial evaluated Chidamide in combination with lenalidomide in DLBCL. []
ANone: Research has identified potential resistance mechanisms:
- HDAC1 overexpression: In non-small cell lung cancer (NSCLC) cells, elevated HDAC1 expression has been linked to Chidamide resistance, suggesting HDAC1 as a potential biomarker for predicting drug sensitivity. []
- BCL6-mediated inhibition of histone acetylation: In DLBCL cells, BCL6 can inhibit Chidamide-induced histone acetylation by recruiting HDACs, leading to drug resistance. []
ANone: Studies show a complex picture:
- Cross-resistance: Chidamide-resistant NSCLC cells (A549-CHI-R) exhibited cross-resistance to Paclitaxel, Vinorelbine, and Gemcitabine. []
- Retained sensitivity: Notably, A549-CHI-R cells remained sensitive to Cisplatin (CDDP) and 5-Fluorouracil (5-FU), indicating potential for combination therapies. []
ANone: Clinical trials and real-world studies have reported the following common adverse events:
- Hematological toxicities: Neutropenia, thrombocytopenia, anemia, and leukopenia are frequently reported. [, , , , , ]
- Gastrointestinal effects: Nausea, vomiting, diarrhea, and anorexia are also observed. [, , , ]
- Other: Fatigue, liver dysfunction, and pneumonia have been reported. [, , ]
ANone: The provided abstracts do not focus on targeted drug delivery strategies for Chidamide. This remains a potential area for future research to enhance its therapeutic index.
ANone: Research has suggested potential biomarkers:
- HDAC1: Overexpression of HDAC1 has been linked to Chidamide resistance in NSCLC, suggesting its potential as a predictive marker for drug sensitivity. []
- BCL6: In DLBCL, BCL6 expression serves as a determinant of Chidamide sensitivity and a potential biomarker for treatment response. []
- CD20: In DLBCL, CD20 surface expression can be used to evaluate treatment response in patients. []
ANone: Various techniques have been employed in the research, including:
- Chromatin immunoprecipitation (ChIP): Used to examine the acetylation levels of genes promoter-associated histone H3 and H4. []
- Western blotting: Employed to analyze protein expression levels, including acetylated histones, apoptosis-related proteins, and signaling pathway factors. [, , , , , , , , , , , , , , , ]
- Flow cytometry: Used to assess apoptosis, cell cycle distribution, and surface expression of specific markers. [, , , , , , ]
- MTT assay: Used to determine cell viability and drug sensitivity. [, , , , , , , , , , ]
- RNA sequencing (RNA-seq): Employed to analyze global transcriptome changes and identify potential target genes. [, , , , , ]
- Reverse transcription-polymerase chain reaction (RT-PCR): Used to quantify mRNA expression levels. [, , , , , , , , ]
ANone: The provided abstracts primarily focus on Chidamide's therapeutic effects and do not address its environmental impact or degradation. This is an important area for further investigation to ensure environmental safety.
ANone: The provided abstracts do not contain information about Chidamide's dissolution and solubility.
ANone: The provided abstracts do not offer details on the validation of analytical methods. Validation is a critical aspect of ensuring accuracy, precision, and specificity of analytical techniques.
ANone: The provided research papers do not describe specific quality control measures. These measures are essential for drug development and are typically detailed in regulatory documentation and manufacturing protocols.
ANone: While Chidamide's impact on immune cells is mentioned, the abstracts do not directly address its potential for immunogenicity.
ANone: The provided abstracts do not contain information about drug-transporter interactions involving Chidamide.
ANone: The provided abstracts do not specify Chidamide's potential for inducing or inhibiting drug-metabolizing enzymes.
ANone: The abstracts primarily focus on Chidamide's anti-cancer effects and do not provide information on its biocompatibility or biodegradability.
A: While the abstracts do not directly compare Chidamide to other HDAC inhibitors, there are other HDAC inhibitors available, such as Suberoylanilide hydroxamic acid (SAHA). [] These alternatives might have different efficacy, safety, and pharmacokinetic profiles.
ANone: The provided research does not address waste management strategies related to Chidamide.
ANone: Several resources have been utilized in the research, including:
- Public databases: The Gene Expression Omnibus (GEO) repository, the Genomics of Drug Sensitivity database, and the Gene Expression Profiling Interactive Analysis (GEPIA) platform have been used to access gene expression data, drug sensitivity data, and survival analysis, respectively. [, , ]
- Software tools: Software such as CalcuSyn, X-tile software, and Cytoscape with its CytoHubba plugin have been used for synergy analysis, cut-off point calculation, and hub gene identification, respectively. [, , ]
ANone: The provided abstracts do not include information about the discovery or specific developmental milestones of Chidamide.
ANone: The research presented highlights the potential for collaborations across various disciplines, including:
- Epigenetics and cancer biology: Understanding the interplay between Chidamide's epigenetic modulation and its anti-cancer effects requires expertise from both fields. [, , , , , , , ]
- Immunology and cancer therapy: Investigating Chidamide's impact on immune cells and its potential to enhance immunotherapy is a promising avenue for interdisciplinary research. [, , ]
- Pharmaceutical sciences and drug delivery: Collaboration with pharmaceutical scientists is crucial for optimizing Chidamide's formulation and exploring targeted drug delivery strategies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


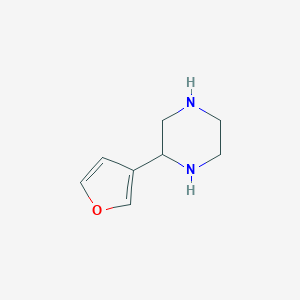
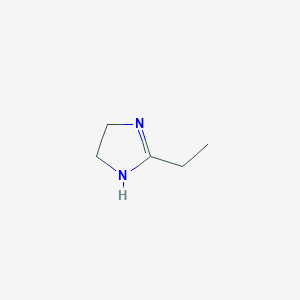
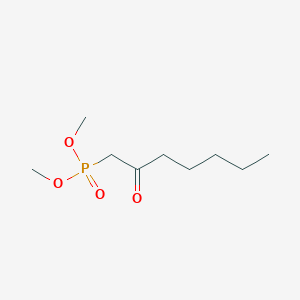
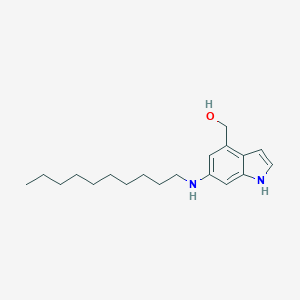
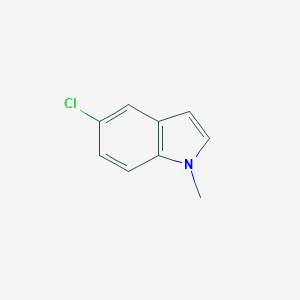
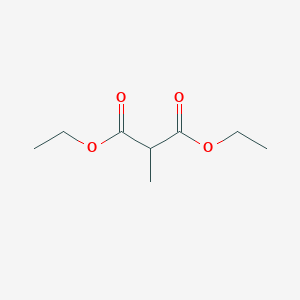
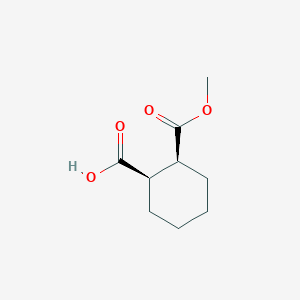
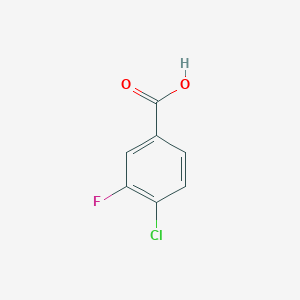
![Bicyclo[3.2.1]octan-3-one](/img/structure/B48540.png)
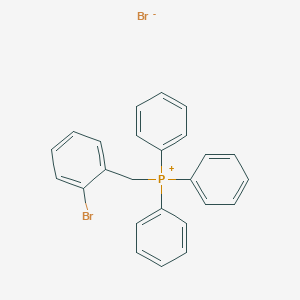
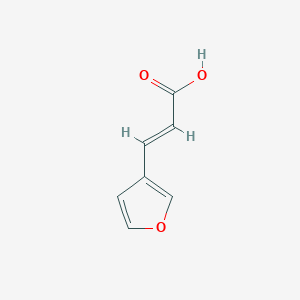
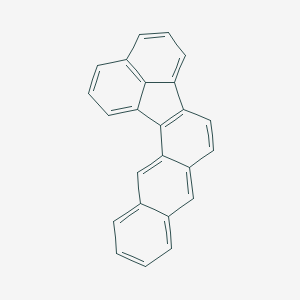
![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)
